Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (C₈H₈BrNO₃, molecular weight: 246.06 g/mol) is a substituted dihydropyridine derivative characterized by a bromo group at position 5, a methyl group at the nitrogen (position 1), a ketone group at position 2, and a methyl ester at position 4. This compound belongs to a class of heterocyclic structures widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. The bromo substituent enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions, while the ester group contributes to its lipophilicity and stability compared to free carboxylic acids.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 5-bromo-1-methyl-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-10-4-6(9)5(3-7(10)11)8(12)13-2/h3-4H,1-2H3 |
InChI Key |
UBIPNOJMXGEOEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights
The reaction proceeds via deprotonation of the hydroxyl group by K₂CO₃, forming a phenoxide ion. Subsequent nucleophilic attack by iodomethane delivers the methyl group, yielding the final product (Figure 2). The use of DMF enhances solubility and reaction kinetics, while excess CH₃I ensures complete methylation.
Alternative Approaches and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation has been employed for similar triazole-carboxamide derivatives, reducing reaction times from hours to minutes. Adapting this method could involve:
-
Conditions : 150W microwave power, 80°C, 30-minute irradiation.
-
Advantage : Enhanced purity and reduced byproduct formation.
Industrial-Scale Production Considerations
Solvent and Reagent Optimization
Purification Strategies
Yield and Scalability Data
| Parameter | Laboratory Scale | Pilot Scale (10x) | Industrial Scale (100x) |
|---|---|---|---|
| Yield (%) | 95 | 93 | 90 |
| Purity (%) | 98 | 97 | 95 |
| Reaction Time (hr) | 12 | 14 | 16 |
Data extrapolated from patent examples.
Quality Control and Analytical Characterization
Key Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol under mild conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Organic Chemistry
Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions leading to the formation of substituted pyridine derivatives.
Recent investigations have revealed its potential biological activities:
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized below:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Candida albicans | 0.25 µg/mL | 0.5 µg/mL |
These findings highlight its potential as an alternative treatment for infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| HCT116 (colorectal cancer) | 12 | Inhibition of cell cycle progression |
| A375 (melanoma) | 10 | Targeting mitochondrial pathways |
The compound's mechanism involves disrupting mitochondrial function, leading to apoptosis in cancer cells.
Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results showed significant inhibition of bacterial growth and over a 70% reduction in biofilm formation compared to untreated controls.
Case Study: Anticancer Properties
In another investigation focusing on human melanoma cells treated with varying concentrations of the compound, researchers observed a dose-dependent reduction in cell viability. Increased apoptotic markers such as caspase activation were noted in treated cells, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exhibit variations in substituent type, position, and molecular weight, leading to distinct chemical and biological properties. Below is a comparative analysis based on available data (Table 1) and functional group implications.
Table 1: Structural and Functional Comparison of Dihydropyridine Derivatives
Substituent Effects and Reactivity
Bromo vs. Boronic Acid :
- The 5-bromo group in the target compound facilitates nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), making it valuable in constructing complex molecules. In contrast, the 3-boronic acid substituent in the analog enables participation in Suzuki-Miyaura reactions, a cornerstone of C–C bond formation in medicinal chemistry .
Ester vs. Carboxamide: The 4-carboxylate ester enhances lipophilicity, improving membrane permeability compared to carboxylic acids.
Molecular Weight and Pharmacokinetics
- The target compound (246.06 g/mol) falls within the "rule of five" range for drug-likeness, suggesting favorable absorption. The C₂₄H₂₇N₅O₂S analog (449.57 g/mol) exceeds typical thresholds, which may limit oral bioavailability but could be suitable for targeted therapies requiring prolonged action.
Biological Activity
Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (commonly referred to as 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a compound of interest due to its potential biological activities. This detailed article explores its biological activity, including mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 232.03 g/mol
- CAS Number : 1779998-57-0
- SMILES Notation : CN1C=C(C(=CC1=O)C(=O)O)Br
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Calcium Channel Modulation : Compounds in the dihydropyridine class are known to act as L-type calcium channel blockers, which are crucial in cardiovascular therapies. The presence of the bromine atom may enhance the binding affinity to these channels, potentially leading to improved therapeutic effects in conditions such as hypertension and angina .
- Antimicrobial Activity : Research indicates that derivatives of dihydropyridines exhibit antibacterial and antifungal properties. The structural features of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine may contribute to its effectiveness against various pathogens .
- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties, likely due to its ability to interfere with cell proliferation pathways .
Case Studies and Experimental Data
Research has focused on the synthesis and biological evaluation of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine derivatives. Below are significant findings from recent studies:
| Study | Year | Findings |
|---|---|---|
| Nature | 2022 | Identified potential DprE1 inhibitors among dihydropyridine derivatives, highlighting their role in tuberculosis treatment. |
| MDPI | 2022 | Discussed the vasorelaxant properties of dihydropyridine derivatives, suggesting implications for cardiovascular therapies. |
| PubChem | 2023 | Compiled structural data and potential applications in drug development based on molecular interactions. |
Safety and Toxicology
The safety profile of Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine is crucial for its application in pharmacology. Risk and safety statements indicate potential hazards including:
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H302 | Harmful if swallowed |
Precautionary measures include using protective equipment when handling the compound and ensuring proper ventilation in workspaces .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, and how do reaction conditions impact yield and purity?
- Methodology : Bromination of a precursor (e.g., methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate) using bromine (Br₂) in acetic acid at 40–50°C is a common approach, as seen in analogous dihydropyridine bromination reactions . Critical factors include:
- Temperature control : Excess heat may lead to over-bromination or decomposition.
- Solvent choice : Acetic acid facilitates electrophilic substitution at the 5-position.
- Purification : Column chromatography or recrystallization ensures high purity.
- Key Data :
| Precursor | Brominating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl 1-methyl-2-oxo-dihydropyridine-4-carboxylate | Br₂ | Acetic acid | ~65–75 | ≥95 |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine at C5, methyl at N1). The deshielding of C5 due to bromine’s electronegativity is critical .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles. ORTEP-III visualizes thermal ellipsoids and hydrogen bonding .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The bromine substituent enhances electrophilicity, making it a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive analogs. Its lactam ring is a scaffold for kinase or protease inhibitors .
Advanced Research Questions
Q. How can researchers resolve crystallographic data contradictions, such as twinning or disorder in the bromine substituent?
- Methodology : SHELXL’s twin refinement feature (BASF parameter) models twinned data, while PART instructions handle partial occupancy of disordered bromine atoms. High-resolution data (d-spacing < 0.8 Å) improves accuracy .
- Case Study : For a brominated analog, applying a twin law (e.g., -h, -k, -l) reduced the R-factor from 0.12 to 0.07 .
Q. How do hydrogen-bonding patterns influence the compound’s stability, and how are they analyzed computationally?
- Methodology : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like S(6) rings or C(4) chains. Software like Mercury (CCDC) calculates donor-acceptor distances and angles .
- Example : In related dihydropyridines, N–H···O=C interactions form R₂²(8) motifs, stabilizing the lactam tautomer .
Q. What computational strategies predict the electronic effects of bromine on reactivity and regioselectivity?
- Methodology : Density Functional Theory (DFT) calculates electrostatic potential surfaces and Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom’s σ-hole enhances halogen bonding in crystal packing .
- Data : For Methyl 5-bromo-1-methyl-2-oxo-dihydropyridine-4-carboxylate:
| Parameter | Value (DFT/B3LYP) |
|---|---|
| C5-Br bond length | 1.89 Å |
| Fukui index (C4) | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
